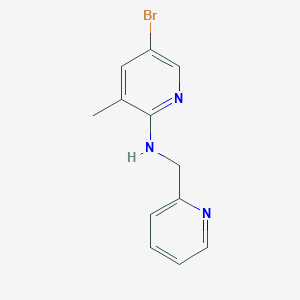
5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine
描述
5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a bromine atom, a methyl group, and a pyridin-2-ylmethyl group attached to a pyridin-2-amine core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine typically involves the reaction of 5-bromo-3-methylpyridin-2-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction Reactions: The pyridin-2-ylmethyl group can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridin-2-amines.
Oxidation Reactions: Products include pyridine carboxylic acids or aldehydes.
Reduction Reactions: Products include pyridine alcohols or amines.
科学研究应用
5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
作用机制
The mechanism of action of 5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and pyridin-2-ylmethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
5-Bromo-3-methylpyridin-2-amine: Lacks the pyridin-2-ylmethyl group, making it less versatile in certain reactions.
3-Methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine: Lacks the bromine atom, affecting its reactivity in substitution reactions.
5-Bromo-2-(pyridin-2-ylmethyl)pyridine: Similar structure but different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness
5-Bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for diverse applications in research and industry.
属性
IUPAC Name |
5-bromo-3-methyl-N-(pyridin-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3/c1-9-6-10(13)7-15-12(9)16-8-11-4-2-3-5-14-11/h2-7H,8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUCBMQMGCJIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NCC2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


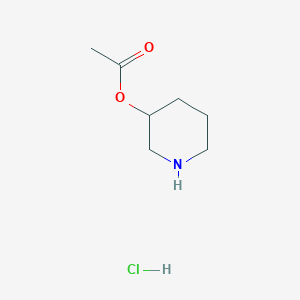

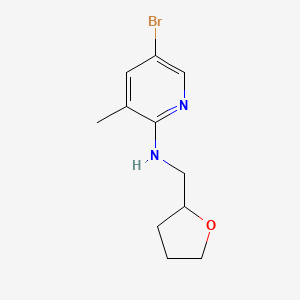
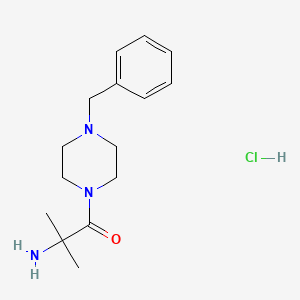
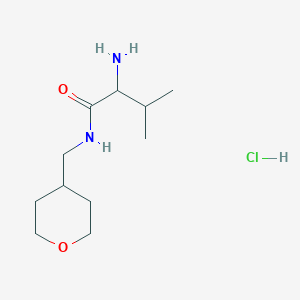
![2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride](/img/structure/B1525211.png)
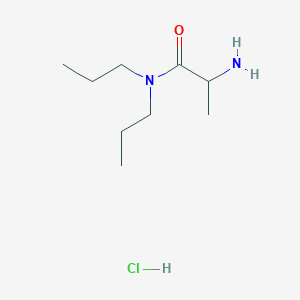
![2-Amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide dihydrochloride](/img/structure/B1525213.png)
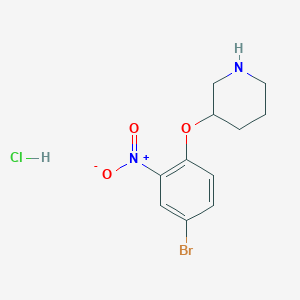
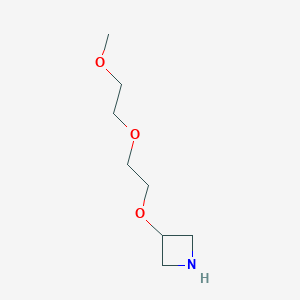
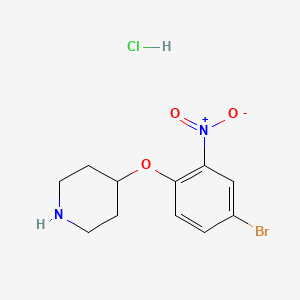
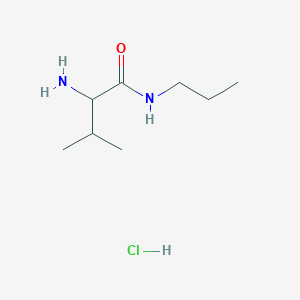
![2-Amino-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide dihydrochloride](/img/structure/B1525219.png)

